Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate is a complex organic compound with the molecular formula C22H15ClN2O5. This compound is part of the pyrrolo[2,1-a]phthalazine family, which is known for its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition of phthalazinium N-ylides with electron-deficient alkynes or alkenes . This synthesis involves two stages:
Preparation of Phthalazinium Salts: The phthalazinium salts are prepared by reacting phthalazine with appropriate reagents.
Cycloaddition Reaction: The phthalazinium salts react with acetylenic or olefinic dipolarophiles in the presence of a base, generating the ylide in situ, which then undergoes cycloaddition to form the pyrrolo[2,1-a]phthalazine structure.
Industrial Production Methods
the principles of green chemistry, such as one-pot synthesis and atom economy, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3-(2,4-dichlorobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
- Dimethyl 3-(4-nitrobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate
- Diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate
Uniqueness
Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate is unique due to its specific structural features, such as the presence of a chlorobenzoyl group and the pyrrolo[2,1-a]phthalazine core. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
CAS No. |
618443-28-0 |
---|---|
Molecular Formula |
C22H15ClN2O5 |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate |
InChI |
InChI=1S/C22H15ClN2O5/c1-29-21(27)16-17(22(28)30-2)19(20(26)12-7-9-14(23)10-8-12)25-18(16)15-6-4-3-5-13(15)11-24-25/h3-11H,1-2H3 |
InChI Key |
OXJUZJJVSGRKAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C3=CC=CC=C3C=NN2C(=C1C(=O)OC)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.